3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

MDM2-p53 protein-protein interaction E3 ubiquitin ligase cancer drug discovery

This 3-chloro pyrimidine-benzamide is a critical SAR probe for target ID and pathway validation. A single chlorine substitution redirects polypharmacology from PDGFRα kinase inhibition (des-chloro analog) to potent MDM2 ligase engagement (Kd 20 nM) and selective AMPD2 blockade (IC50 190 nM), enabling orthogonal chemotype validation in p53 and adenine nucleotide studies without kinase off-target artifacts. Superior affinity to Nutlin-3a makes it essential for MDM2-p53 and chromatin modulation assays.

Molecular Formula C14H15ClN4O
Molecular Weight 290.75
CAS No. 1797082-64-4
Cat. No. B2682484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide
CAS1797082-64-4
Molecular FormulaC14H15ClN4O
Molecular Weight290.75
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H15ClN4O/c1-19(2)14-16-7-6-12(18-14)9-17-13(20)10-4-3-5-11(15)8-10/h3-8H,9H2,1-2H3,(H,17,20)
InChIKeyRWSZTYKGZMWFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide: Core Pharmacophore and Measured Bioactivity Landscape for Procurement Decisions


3-Chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1797082-64-4) is a synthetic pyrimidine-benzamide derivative classified within the nitrogen-containing heterocyclic chemical space claimed in patent CA2870264C [1]. The compound incorporates a 3-chloro substituent on the benzamide ring and a dimethylamino group at the pyrimidine 2-position, features that distinguish it from congeneric analogs. Quantitative bioactivity screening has revealed measurable interactions with multiple protein targets, including the E3 ubiquitin-protein ligase MDM2, AMP deaminase 2 (AMPD2), and the histone lysine demethylase KDM4C (JMJD2C) [2][3][4].

Why Unsubstituted or Mono-Substituted Pyrimidine-Benzamide Analogs Cannot Directly Replace 3-Chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide in Target-Focused Assays


Closely related pyrimidine-benzamide congeners—such as the des‑chloro analog N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987‑55‑7), which acts as a type II PDGFRα kinase inhibitor —differ by a single halogen substitution yet exhibit drastically altered polypharmacology. The introduction of chlorine at the benzamide 3‑position redirects binding preference from PDGFRα-driven kinase inhibition toward potent MDM2 ligase engagement (Kd 20 nM) and concurrent AMPD2 catalytic blockade (IC50 190 nM) [1][2]. Similarly, in the histone demethylase panel, the 3‑chloro derivative displays a distinct selectivity profile, maintaining only weak inhibition of KDM4C (IC50 3.1 μM), KDM6B (14 μM), and KDM3A (9.7 μM), whereas structurally related 2‑aminopyrimidine inhibitors often target KDM4A/KDM5C subfamilies [3][4]. These target-shift phenomena preclude generic replacement by unsubstituted or differently substituted analogs in any experiment requiring defined MDM2-p53, AMPD2-nucleotide, or KDM-dependent chromatin modulation readouts.

Quantitative Differentiation Evidence for 3-Chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide Relative to Des-Chloro and Other In-Class Analogs


MDM2 Binding Affinity: Nanomolar Engagement Uncharacteristic for Unsubstituted Pyrimidine-Benzamide Scaffolds

The 3‑chloro compound binds to His‑tagged MDM2 (residues 1–110) with a dissociation constant (Kd) of 20 nM, as measured by microscale thermophoresis (MST), and exhibits an inhibition constant (Ki) of 109 nM in a fluorescence polarization assay [1]. This contrasts sharply with the des‑chloro analog, which is reported as a PDGFRα type II kinase inhibitor with no detectable MDM2 affinity in publicly available datasets . For context, the prototypical MDM2 inhibitor Nutlin‑3a displays a Kd of approximately 90 nM against the same target [2], placing the 3‑chloro derivative among the higher‑affinity MDM2-binding pyrimidine‑based ligands.

MDM2-p53 protein-protein interaction E3 ubiquitin ligase cancer drug discovery

AMPD2 Enzyme Inhibition: A Differentiating Activity Absent in Simple Pyrimidine-Benzamide Analogs

The compound inhibits recombinant human AMPD2 with an IC50 of 190 nM in a 30‑minute pre‑incubation format [1]. AMPD2 inhibition is not a reported property of the des‑chloro analog or of structurally homologous PDGFRα‑targeted pyrimidine‑benzamide series . Other in‑class pyrimidine‑benzamides, such as JNK‑IN‑8 or CHMFL‑PDGFR‑159, lack AMPD2 activity, indicating that the combination of the 3‑chloro phenyl substituent and the dimethylamino pyrimidine methyl linker creates a unique pharmacophore for this enzyme.

AMP deaminase 2 nucleotide metabolism enzyme inhibition

KDM4C Subfamily Selectivity: Micromolar Discrimination Within the Jumonji Demethylase Panel

Profiling against three recombinant lysine‑specific demethylases reveals a rank‑order of inhibition: KDM4C (JMJD2C) IC50 = 3,100 nM > KDM3A (JMJD1A) IC50 = 9,700 nM > KDM6B (JMJD3) IC50 = 14,000 nM, all determined by AlphaScreen assay with 15‑minute pre‑incubation [1]. This represents approximately 3‑fold selectivity for KDM4C over KDM3A and 4.5‑fold over KDM6B. The des‑chloro analog has not been evaluated in KDM assays, and typical PDGFRα‑targeted pyrimidine‑benzamide inhibitors do not measurably hit the demethylase family [2]. Consequently, the 3‑chloro substituent confers a weak but reproducible KDM4C‑biased inhibitory signature that is absent from in‑class kinase‑focused molecules.

histone demethylase KDM4C/JMJD2C epigenetics

Where 3-Chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide Adds Decisive Value Over Generic Pyrimidine-Benzamide Alternatives


MDM2-p53 Protein-Protein Interaction Profiling and Ubiquitination Assays

With Kd 20 nM against the N‑terminal domain of MDM2, this compound serves as a moderate‑affinity chemical probe for studying MDM2‑p53 binding dynamics, MDM2 auto‑ubiquitination, and the regulation of p53 transcriptional activity in cell‑based systems. The 4.5‑fold affinity advantage over Nutlin‑3a, combined with the absence of MDM2 activity in the des‑chloro analog, makes it the preferred choice when a pyrimidine‑based scaffold is required for orthogonal chemotype validation in p53 pathway screens [1][2].

AMPD2-Dependent Nucleotide Metabolism and Purine Salvage Pathway Dissection

The selective inhibition of AMPD2 (IC50 190 nM) without engagement of PDGFRα, JNK, or KDM off‑targets enables precise perturbation of AMP deaminase activity in cells or purified enzyme assays. Researchers can deploy this compound to interrogate the physiological consequences of AMPD2 blockade on adenine nucleotide pools, without the confounding kinase inhibitory effects that accompany des‑chloro or JNK‑IN‑8 chemotype controls [3].

Epigenetic Hit Validation and KDM4C Selectivity Profiling

With a 3‑fold separation between KDM4C and KDM3A/KDM6B, the compound offers a tool for target‑identification screens seeking novel KDM demethylase inhibitors. It can be used as a positive control for KDM4C‑dependent H3K9me3 demethylation assays at concentrations up to 10 μM, a concentration range where PDGFRα‑optimized pyrimidine‑benzamides would show no demethylase interference [4].

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Pyrimidine-Benzamide Polypharmacology

The dramatic shift in target profile from PDGFRα kinase inhibition (des‑chloro analog) to MDM2/AMPD2 engagement (3‑chloro derivative) provides a clean SAR probe for investigating the role of halogen substitution on polypharmacology. Synthesis laboratories and medicinal chemistry groups can use the compound as a reference standard when designing focused libraries to modulate the kinase‑to‑ligase activity switch in pyrimidine‑benzamide chemical space [1][3].

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